3,5-Dibromoheptane-1,4-diol
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Overview
Description
3,5-Dibromoheptane-1,4-diol is an organic compound characterized by the presence of two bromine atoms and two hydroxyl groups attached to a seven-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromoheptane-1,4-diol typically involves the bromination of heptane-1,4-diol. One common method is the reaction of heptane-1,4-diol with bromine in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow bromination processes. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromoheptane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of heptane-1,4-dione.
Reduction: Formation of heptane-1,4-diol.
Substitution: Formation of 3,5-diiodoheptane-1,4-diol.
Scientific Research Applications
3,5-Dibromoheptane-1,4-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dibromoheptane-1,4-diol involves its interaction with biological molecules through its bromine and hydroxyl groups. These functional groups can form hydrogen bonds and halogen bonds with target molecules, affecting their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dibromoheptane
- 3,4-Dibromoheptane
- 1,7-Dibromoheptane
Properties
CAS No. |
72241-59-9 |
---|---|
Molecular Formula |
C7H14Br2O2 |
Molecular Weight |
289.99 g/mol |
IUPAC Name |
3,5-dibromoheptane-1,4-diol |
InChI |
InChI=1S/C7H14Br2O2/c1-2-5(8)7(11)6(9)3-4-10/h5-7,10-11H,2-4H2,1H3 |
InChI Key |
ZHCYDMKPMXXUAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C(CCO)Br)O)Br |
Origin of Product |
United States |
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